molecular formula C10H8BrN3O2S B11179873 4-bromo-N,N-bis(cyanomethyl)benzenesulfonamide

4-bromo-N,N-bis(cyanomethyl)benzenesulfonamide

Cat. No.: B11179873
M. Wt: 314.16 g/mol
InChI Key: FOIXDSMQOXIHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N,N-bis(cyanomethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H8BrN3O2S It is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom at the para position and two cyanomethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-bis(cyanomethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-bis(cyanomethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The cyanomethyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the cyanomethyl groups.

    Reduction Reactions: Products include amines or other reduced derivatives of the nitro group.

Scientific Research Applications

4-bromo-N,N-bis(cyanomethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-bis(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-bromo-N,N-bis(cyanomethyl)benzenesulfonamide can be compared with other similar compounds, such as:

These compounds share a similar benzenesulfonamide core structure but differ in the substituents attached to the nitrogen atoms. The presence of different substituents can significantly influence the chemical properties and biological activities of these compounds, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H8BrN3O2S

Molecular Weight

314.16 g/mol

IUPAC Name

4-bromo-N,N-bis(cyanomethyl)benzenesulfonamide

InChI

InChI=1S/C10H8BrN3O2S/c11-9-1-3-10(4-2-9)17(15,16)14(7-5-12)8-6-13/h1-4H,7-8H2

InChI Key

FOIXDSMQOXIHQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC#N)CC#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.